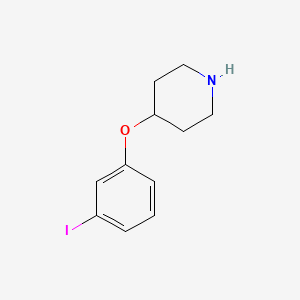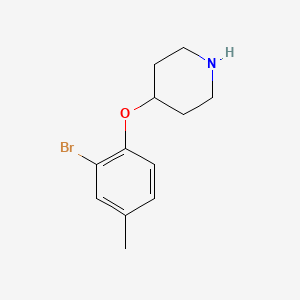
4-(2-Bromo-4-methylphenoxy)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Bromo-4-methylphenoxy)piperidine, also known as BAMPP, is an organic compound that has become an important area of focus in scientific research . It has a molecular weight of 270.18 .
Synthesis Analysis
The synthesis of piperidine derivatives, including 4-(2-Bromo-4-methylphenoxy)piperidine, is a significant area of research . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular formula of 4-(2-Bromo-4-methylphenoxy)piperidine is C12H16BrNO . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine derivatives, including 4-(2-Bromo-4-methylphenoxy)piperidine, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Wissenschaftliche Forschungsanwendungen
Anticancer Agent Development
4-(2-Bromo-4-methylphenoxy)piperidine: has been explored for its potential as an anticancer agent. Piperidine derivatives have shown activity against various cancer cell lines, including breast, prostate, colon, lung, and ovarian cancers . The compound’s ability to interfere with crucial signaling pathways like STAT-3, NF-κB, and PI3k/Aκt makes it a candidate for further research in cancer therapeutics .
Synthesis of Novel Pharmaceuticals
The piperidine moiety is a common structure in medicinal chemistry. The synthesis of 4-(2-Bromo-4-methylphenoxy)piperidine can lead to the development of new pharmaceuticals, particularly in the creation of drugs with improved pharmacokinetic properties .
Neuropharmacological Applications
Piperidine derivatives are known to possess neuropharmacological activities. They can be used in the treatment of neurodegenerative diseases such as Alzheimer’s, and as antipsychotic agents. The structural modification of piperidine compounds, including 4-(2-Bromo-4-methylphenoxy)piperidine , could lead to new treatments for these conditions .
Anti-Inflammatory and Analgesic Uses
The piperidine scaffold is associated with anti-inflammatory and analgesic effects. Research into 4-(2-Bromo-4-methylphenoxy)piperidine could uncover new anti-inflammatory drugs that can be used to treat chronic pain and inflammatory diseases .
Antimicrobial and Antifungal Properties
Piperidine derivatives have shown promise in antimicrobial and antifungal applications. The exploration of 4-(2-Bromo-4-methylphenoxy)piperidine in this field could lead to the development of new agents to combat resistant strains of bacteria and fungi .
Cardiovascular Drug Development
The structural features of piperidine derivatives make them suitable candidates for cardiovascular drug development4-(2-Bromo-4-methylphenoxy)piperidine could be utilized to create new therapeutic agents for hypertension and other cardiovascular conditions .
Zukünftige Richtungen
Piperidines are a significant area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Eigenschaften
IUPAC Name |
4-(2-bromo-4-methylphenoxy)piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-9-2-3-12(11(13)8-9)15-10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMILGKCGVTNOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2CCNCC2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromo-4-methylphenoxy)piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


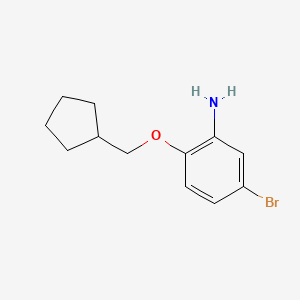
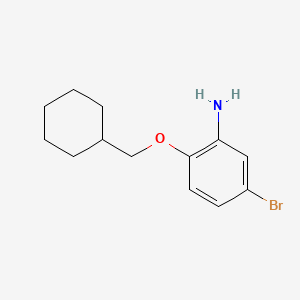
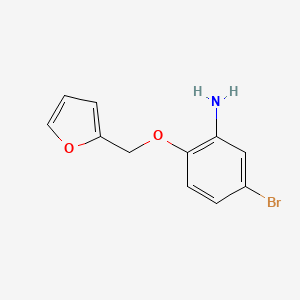
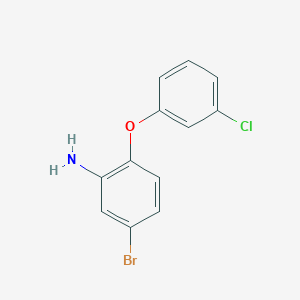
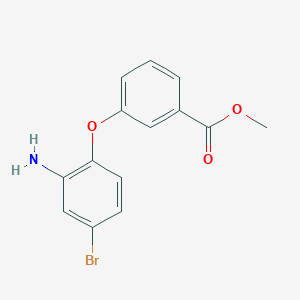
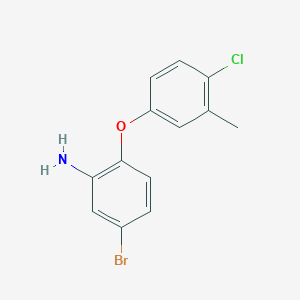
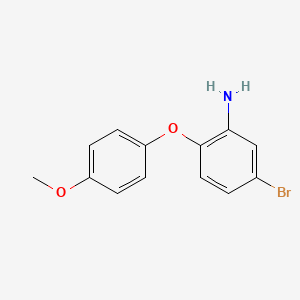


![4-{[(3-Fluorobenzyl)oxy]methyl}piperidine](/img/structure/B1328468.png)
![4-[(2,5-Dichlorophenoxy)methyl]piperidine](/img/structure/B1328476.png)
![4-[(2,3,5-Trimethylphenoxy)methyl]piperidine](/img/structure/B1328479.png)
